molecular formula C16H12N4S B2602832 4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 338420-28-3

4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No.: B2602832
CAS No.: 338420-28-3
M. Wt: 292.36
InChI Key: FKZQAJVMFHPXJU-UHFFFAOYSA-N
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Description

4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that belongs to the class of triazoloquinoxalines. This compound is characterized by the presence of a benzylsulfanyl group attached to the triazoloquinoxaline core. It has garnered significant interest in the scientific community due to its potential biological activities, including antiviral, antimicrobial, and anticancer properties .

Mechanism of Action

Target of Action

The primary target of 4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline is the A2B receptor . This receptor is a subtype of adenosine receptors, which are known to play a significant role in various physiological and pathological conditions . The A2B receptor is particularly associated with conditions that involve high levels of adenosine, such as tumors and ischemia .

Mode of Action

This compound acts as an antagonist of the A2B receptor . By binding to this receptor, it inhibits its activation, thereby disrupting the signaling pathways that it mediates . Additionally, it has been suggested that this compound may also intercalate with DNA, further contributing to its anticancer activity .

Biochemical Pathways

The action of this compound affects several biochemical pathways. By antagonizing the A2B receptor, it can disrupt the signaling pathways mediated by this receptor, which include the regulation of angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . These factors play a crucial role in angiogenesis, a process that is critical for tumor growth .

Pharmacokinetics

Molecular docking studies have been performed to predict its binding affinity towards its targets .

Result of Action

The action of this compound results in several molecular and cellular effects. It has been shown to exhibit cytotoxic activity, with IC50 values ranging from 1.9 to 6.4 μM on the MDA-MB 231 cell line . Furthermore, it has been found to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulate the pro-oncogenic cell survival Bcl-2 protein .

Comparison with Similar Compounds

4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline can be compared with other similar compounds in the triazoloquinoxaline family:

Properties

IUPAC Name

4-benzylsulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4S/c1-2-6-12(7-3-1)10-21-16-15-19-17-11-20(15)14-9-5-4-8-13(14)18-16/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZQAJVMFHPXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N4C2=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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